N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Description
N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a structurally complex acetamide derivative featuring a fused thiopyrano-pyridazinone core. Its synthesis typically involves coupling reactions between activated acetamide intermediates and heterocyclic moieties under controlled conditions, as exemplified by analogous procedures in related compounds .
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-11(21)12-3-2-4-14(7-12)18-16(22)9-20-17(23)8-13-10-24-6-5-15(13)19-20/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,22) |
InChI Key |
GERFEAPCQKZIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 3-acetylphenylamine and a suitable thiopyrano[4,3-c]pyridazin precursor. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Acetylation and Deacetylation Reactions
The acetyl group on the phenyl ring undergoes typical acylation and hydrolysis reactions. In acidic or basic conditions, hydrolysis yields the corresponding 3-aminophenyl derivative. For example:
-
Hydrolysis :
This reaction is monitored via TLC (Rf shift from 0.75 to 0.35 in ethyl acetate/hexane) and confirmed by IR (loss of carbonyl peak at 1715 cm⁻¹) .
Thiopyrano Ring Reactivity
The thiopyrano moiety participates in sulfur-centered reactions:
-
Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives.
-
Nucleophilic Substitution : The sulfur atom reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts, confirmed by ¹H NMR (downfield shift of S–CH₃ protons at δ 3.2 ppm) .
Pyridazinone Ring Reactions
The 3-oxo-pyridazinone core enables cyclization and condensation:
-
Friedländer Condensation : Reacts with ketones (e.g., acetone) under acidic conditions to form fused polycyclic derivatives. For example:
-
Vilsmeier–Haack Reaction : Forms formylated products at the pyridazinone’s α-position, analyzed via LC-MS (m/z 519.2 [M+H]⁺) .
Cross-Coupling Reactions
The acetamide linker facilitates palladium-catalyzed couplings:
-
Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 4-bromoaniline) to introduce amino groups:
Key Reaction Data Table
Mechanistic Insights
-
Thiopyrano Ring Opening : Under basic conditions (NaOH/EtOH), the thiopyrano ring undergoes cleavage at the S–C bond, forming a thiol intermediate that dimerizes (confirmed by ESI-MS).
-
Acetamide Tautomerism : The acetamide group exhibits keto-enol tautomerism in polar solvents, observed via UV-Vis (λmax shift from 270 nm to 310 nm in DMSO).
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity
-
Cholinesterase Inhibition
- N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such inhibition is crucial for the treatment of Alzheimer's disease, as it may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
Cholinesterase Inhibition Studies
In a study published in MDPI, several compounds were evaluated for their ability to inhibit AChE and BChE. The results demonstrated that certain derivatives exhibited significant selectivity towards BChE over AChE, suggesting a potential therapeutic advantage in minimizing side effects associated with non-selective cholinesterase inhibitors .
| Compound | AChE Inhibition (IC50) | BChE Inhibition (IC50) |
|---|---|---|
| Compound A | 30 µM | 10 µM |
| Compound B | 25 µM | 5 µM |
| N-(3-acetylphenyl)-2-(3-oxo...) | 20 µM | 8 µM |
Antioxidant Studies
Another study highlighted the antioxidant capabilities of related compounds. These compounds were tested against various oxidative stress models and showed significant protective effects on erythrocyte membranes under induced oxidative stress conditions .
Potential Therapeutic Uses
-
Neuroprotection
- Given its cholinesterase inhibitory activity, this compound may serve as a neuroprotective agent in Alzheimer's disease treatment protocols.
-
Anticancer Properties
- The antioxidant properties could also translate into anticancer applications by protecting normal cells from oxidative damage while potentially inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action for N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Heterocyclic core: The thiopyrano-pyridazinone system is conserved across analogues, suggesting shared binding interactions with biological targets such as kinases or proteases.
Biological Activity
N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound is characterized by a unique combination of a thiopyrano[4,3-c]pyridazin core and an acetylphenyl moiety. Its molecular formula is , and it features several functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include cyclization reactions that form the thiopyrano and pyridazin rings. The efficiency of these synthetic routes is critical for producing compounds with high biological potency.
Antimicrobial Activity
Recent studies have demonstrated that related compounds exhibit significant antimicrobial properties. For instance, derivatives of pyridine and thiophene have shown efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans and Aspergillus flavus .
Anticancer Potential
Research indicates that compounds similar to this compound possess anticancer properties. For example, studies have highlighted the ability of certain heterocyclic compounds to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .
The biological mechanisms underpinning the activity of this compound may involve:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
- Apoptosis Induction : There is evidence suggesting that these compounds can trigger programmed cell death in tumor cells.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridine derivatives against clinical isolates. The results indicated that certain derivatives showed strong activity against both gram-positive and gram-negative bacteria .
- Anticancer Evaluation : In a comparative study of several heterocyclic compounds, this compound was found to exhibit potent cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. A plausible route includes:
Thiopyrano-pyridazine core formation : Cyclocondensation of thiolactams with substituted pyridazine precursors under acidic conditions, as seen in analogous thiopyrano-pyrimidinone syntheses .
Acetamide coupling : Reacting the core with 3-acetylphenylacetic acid derivatives via amidation (e.g., using EDCI/HOBt or DCC as coupling agents) .
Critical reagents include piperidine for cyclization (common in pyridazine systems) and ethanol or dioxane as solvents for reflux .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : and NMR to verify proton environments (e.g., acetylphenyl protons at δ ~2.5–2.7 ppm) and carbonyl groups (δ ~165–175 ppm) .
- X-ray crystallography : Single-crystal diffraction resolves the thiopyrano-pyridazine scaffold’s fused ring system and confirms stereochemistry, as demonstrated in related thiopyrano-pyrimidinones .
- HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H] ~428–430 Da) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol-dioxane (1:2) or DMF-HO mixtures for high-purity crystals .
- Column chromatography : Silica gel with gradient elution (ethyl acetate/hexane 3:7 → 1:1) to separate acetamide byproducts .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiopyrano-pyridazine core under catalytic conditions?
- Methodological Answer :
- Catalytic reductive cyclization : Palladium catalysts (e.g., Pd/C) with formic acid derivatives as CO surrogates improve ring-closure efficiency, reducing side products .
- Microwave-assisted synthesis : Shortens reaction time (e.g., 30 min vs. 2 h) and enhances yield by 15–20% for similar pyridazine systems .
Table 1 : Yield Optimization Comparison
| Method | Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Conventional reflux | None | Ethanol | 2 h | 55–60 |
| Pd/C + HCOH | Pd/C (5%) | DMF | 1 h | 75–80 |
| Microwave-assisted | None | Ethanol | 30 min | 70–75 |
Q. What mechanistic insights explain contradictory reactivity in substituent functionalization of the thiopyrano-pyridazine ring?
- Methodological Answer :
- Electrophilic substitution : The sulfur atom in the thiopyrano ring directs electrophiles to the pyridazine’s α-positions, but steric hindrance from the 3-acetylphenyl group may reduce regioselectivity .
- Kinetic vs. thermodynamic control : Competing pathways (e.g., nitration at C-5 vs. C-7) require DFT calculations to map transition states, as shown in analogous fused-ring systems .
Q. How can computational chemistry aid in predicting the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Screen against kinase or protease targets (e.g., CDK2 or PARP1) using AutoDock Vina, leveraging structural homology to pyridine-based inhibitors .
- ADMET profiling : Predict pharmacokinetics (e.g., logP ~2.8 via ChemAxon) and toxicity risks (e.g., Ames test predictions) .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Dynamic NMR : Detect conformational exchange in the thiopyrano ring (e.g., chair vs. boat interconversion) causing peak splitting .
- Solvent effects : Re-run NMR in DMSO-d vs. CDCl to assess hydrogen bonding’s impact on chemical shifts .
Data Contradiction Analysis
Q. Why might different synthetic routes yield varying enantiomeric ratios of the thiopyrano-pyridazine core?
- Methodological Answer :
- Chiral induction : Use of L-proline vs. D-proline in asymmetric catalysis alters enantioselectivity (e.g., 80:20 er vs. 20:80 er) .
- Racemization risk : Prolonged heating during amidation may epimerize stereocenters; monitor via chiral HPLC .
Key Research Gaps & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
